molecular formula C15H20ClNO4S B2854479 3-chloro-4-methyl-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide CAS No. 1902898-71-8

3-chloro-4-methyl-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide

Cat. No.: B2854479
CAS No.: 1902898-71-8
M. Wt: 345.84
InChI Key: VSSHXGLTDBGVAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its unique structure and properties make it an invaluable asset for advancing various fields of study.

Preparation Methods

Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods may involve large-scale reactions under controlled conditions to ensure consistency and quality.

Chemical Reactions Analysis

3-chloro-4-methyl-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions may yield amines or other reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonamide groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-chloro-4-methyl-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be used in biochemical assays and as a probe to study biological pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-chloro-4-methyl-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide exerts its effects involves interactions with molecular targets and pathways. These interactions may include binding to specific enzymes or receptors, altering their activity, and modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 3-chloro-4-methyl-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide include other benzenesulfonamides and dioxin derivatives. These compounds may share structural similarities but differ in their specific functional groups and properties. The uniqueness of this compound lies in its combination of the benzenesulfonamide core with the octahydrobenzo[b][1,4]dioxin moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-chloro-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO4S/c1-10-2-4-12(9-13(10)16)22(18,19)17-11-3-5-14-15(8-11)21-7-6-20-14/h2,4,9,11,14-15,17H,3,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSHXGLTDBGVAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2CCC3C(C2)OCCO3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.